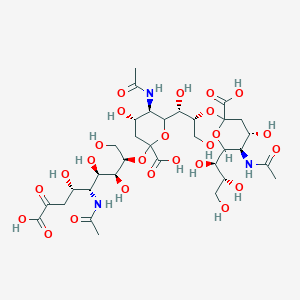

N-Acetylneuraminic Acid Trimer alpha(2-8)

Description

N-Acetylneuraminic Acid Trimer alpha(2-8) is a trimeric form of N-Acetylneuraminic Acid, a sialic acid derivative. This compound is significant in the field of glycobiology due to its role in various biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses .

Properties

IUPAC Name |

(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53N3O25/c1-10(40)34-20(13(43)4-14(44)29(52)53)26(51)24(49)18(8-38)58-32(30(54)55)6-16(46)22(36-12(3)42)28(61-32)25(50)19(9-39)59-33(31(56)57)5-15(45)21(35-11(2)41)27(60-33)23(48)17(47)7-37/h13,15-28,37-39,43,45-51H,4-9H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,52,53)(H,54,55)(H,56,57)/t13-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27?,28?,32?,33?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNVUKOMJIKCQZ-IXGFAEHKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53N3O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminic Acid Trimer alpha(2-8) typically involves the polymerization of N-Acetylneuraminic Acid monomers. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs sialyltransferases, which catalyze the formation of glycosidic bonds between the monomers under mild conditions .

Industrial Production Methods

Industrial production of N-Acetylneuraminic Acid Trimer alpha(2-8) is less common due to the complexity and cost of the synthesis process. advancements in biotechnological methods, such as recombinant DNA technology, have made it possible to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-Acetylneuraminic Acid Trimer alpha(2-8) can undergo various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the molecule, often using reagents like periodate.

Reduction: Reduction reactions can alter the oxidation state of the compound, typically using reducing agents such as sodium borohydride.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Periodate in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with periodate can lead to the formation of aldehydes or carboxylic acids .

Scientific Research Applications

N-Acetylneuraminic Acid Trimer alpha(2-8) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex glycoconjugates.

Biology: Plays a role in studying cell-cell interactions and microbial pathogenesis.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of glycoproteins and other biotechnological products.

Mechanism of Action

The mechanism of action of N-Acetylneuraminic Acid Trimer alpha(2-8) involves its interaction with specific receptors on cell surfaces. These interactions can modulate various cellular processes, including signal transduction and immune responses. The compound’s molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins .

Comparison with Similar Compounds

Similar Compounds

- N-Acetylneuraminic Acid Dimer alpha(2-8)

- N-Acetylneuraminic Acid Monomer

Uniqueness

N-Acetylneuraminic Acid Trimer alpha(2-8) is unique due to its trimeric structure, which enhances its binding affinity and specificity for certain receptors compared to its monomeric and dimeric counterparts. This makes it particularly useful in applications requiring high specificity and affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.